
2,6-Diamino-1,4,5,8-tetranitronaphthalene
Cat. No. B8400156
M. Wt: 338.19 g/mol
InChI Key: VEMLPECMFIFPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04531013
Procedure details


reacting said 2,6-di(trifluoroacetamido)-1,4,5,8-tetranitronaphthalene with methanol and dry hydrogen chloride to form 2,6-diamino-1,4,5,8-tetranitronaphthalene.
Name
2,6-di(trifluoroacetamido)-1,4,5,8-tetranitronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]2[C:8](=[C:9]([N+:29]([O-:31])=[O:30])[CH:10]=[C:11]([NH:22]C(=O)C(F)(F)F)[C:12]=2[N+:19]([O-:21])=[O:20])[C:7]=1[N+:32]([O-:34])=[O:33])=O.Cl>CO>[NH2:5][C:6]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]2[C:8](=[C:9]([N+:29]([O-:31])=[O:30])[CH:10]=[C:11]([NH2:22])[C:12]=2[N+:19]([O-:21])=[O:20])[C:7]=1[N+:32]([O-:34])=[O:33]
|
Inputs


Step One
|
Name
|
2,6-di(trifluoroacetamido)-1,4,5,8-tetranitronaphthalene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)NC1=C(C2=C(C=C(C(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])NC(C(F)(F)F)=O)[N+](=O)[O-])[N+](=O)[O-])(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C2=C(C=C(C(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
